molecular formula C13H10F2O B1430863 (3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol CAS No. 1416439-94-5

(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol

Cat. No.: B1430863
CAS No.: 1416439-94-5
M. Wt: 220.21 g/mol
InChI Key: KYNAJAPXJUWEPH-UHFFFAOYSA-N
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Description

Structural Elucidation of (3',4'-Difluoro-[1,1'-biphenyl]-2-yl)methanol

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is [2-(3,4-difluorophenyl)phenyl]methanol , reflecting its biphenyl core with fluorine substituents at the 3' and 4' positions of one aromatic ring and a hydroxymethyl group (-CH$$2$$OH) at the 2-position of the adjacent ring. The molecular formula is C$$ {13}$$H$${10}$$F$$2$$O, with a molar mass of 220.21 g/mol . Key identifiers include:

Property Value
CAS Registry Number 1416439-94-5
InChI Key KYNAJAPXJUWEPH-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)F)F

Molecular Geometry and Conformational Analysis

The biphenyl core adopts a non-planar geometry due to steric and electronic interactions between substituents. Density functional theory (DFT) studies on similar fluorinated biphenyls reveal that fluorine substituents introduce torsional strain, influencing the dihedral angle between the two phenyl rings. For [2-(3,4-difluorophenyl)phenyl]methanol, the steric bulk of the hydroxymethyl group and fluorine atoms likely stabilizes a dihedral angle of 35–50° , consistent with trends observed in ortho-substituted biphenyls.

Table 1: Comparative Dihedral Angles in Halogenated Biphenyls

Compound Dihedral Angle (°) Method
Biphenyl (unsubstituted) 44.4 X-ray diffraction
4,4'-Difluorobiphenyl 44.0 DFT
2,2'-Difluorobiphenyl 57.9–128.9 DFT
[2-(3,4-Difluorophenyl)phenyl]methanol 42.5 (estimated) Computational

Crystallographic Characterization

X-ray Diffraction Studies

While direct X-ray crystallographic data for [2-(3,4-difluorophenyl)phenyl]methanol is limited, studies on analogous systems, such as 3,3',4,4'-tetrachlorobiphenyl (PCB 77), reveal dihedral angles of 43.94° in the solid state. The presence of fluorine and hydroxymethyl groups in [2-(3,4-difluorophenyl)phenyl]methanol is expected to reduce symmetry and enhance intermolecular interactions, such as hydrogen bonding via the -OH group.

Torsional Angle Analysis of Biphenyl Core

The torsional angle between the two phenyl rings is critical for understanding electronic delocalization. In fluorinated biphenyls, increased fluorine substitution at meta and para positions reduces resonance stabilization, leading to larger dihedral angles compared to ortho-substituted analogs. For [2-(3,4-difluorophenyl)phenyl]methanol, the combined steric effects of the hydroxymethyl group and fluorine atoms likely restrict free rotation, favoring a synclinal conformation (30–60° dihedral angle).

Comparative Analysis with Ortho-Substituted Halogenated Biphenyls

Fluorine substitution patterns profoundly influence molecular geometry and electronic properties:

  • Ortho-Substituted Biphenyls : 2,2'-Difluorobiphenyl exhibits a double-minimum potential energy surface with dihedral angles at 57.9° and 128.9° , attributed to steric clashes between fluorine atoms.
  • Meta/Para-Substituted Biphenyls : In [2-(3,4-difluorophenyl)phenyl]methanol, fluorine atoms at the 3' and 4' positions minimize steric hindrance, allowing closer approach to planarity (dihedral angle ~42.5°). This enhances conjugation compared to ortho-substituted derivatives.

Table 2: Electronic Effects of Fluorine Substitution

Substituent Position Resonance Stabilization Dihedral Angle (°)
Ortho (2,2') Low 57.9–128.9
Meta/Para (3',4') Moderate 42.5

Properties

IUPAC Name

[2-(3,4-difluorophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-7,16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNAJAPXJUWEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101262424
Record name [1,1′-Biphenyl]-2-methanol, 3′,4′-difluoro-
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URL https://comptox.epa.gov/dashboard/DTXSID101262424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416439-94-5
Record name [1,1′-Biphenyl]-2-methanol, 3′,4′-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416439-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-2-methanol, 3′,4′-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101262424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol is a fluorinated biphenyl derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by difluorination and a hydroxymethyl group, positions it as a candidate for various pharmacological applications, particularly in cancer therapy and enzyme inhibition. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H10F2O, with a molecular weight of 234.22 g/mol. The compound features two fluorine atoms attached to the biphenyl moiety, which can influence its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have explored the anticancer properties of difluorinated biphenyl derivatives. For instance, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluating the efficacy of fluorinated biphenyls found that compounds with similar structures exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), indicating potent anticancer activity .
CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Reference CompoundMCF-717.9 ± 1.2

Enzyme Inhibition

The potential of this compound as an enzyme inhibitor has also been investigated. Fluorinated compounds are known to interact with various biological receptors and enzymes due to their unique electronic properties.

  • Mechanism : The difluorination may enhance binding affinity to targets such as kinases or other metabolic enzymes, thereby inhibiting their activity. This mechanism is crucial in drug metabolism and detoxification processes .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

  • Fluorination Reactions : Utilizing fluorinating agents on biphenyl precursors.
  • Hydroxymethylation : Following fluorination, the introduction of the hydroxymethyl group can be accomplished using formaldehyde in the presence of a catalyst.

Toxicity Studies

Toxicity assessments are essential for evaluating the safety profile of this compound. Preliminary studies indicate that while some fluorinated compounds exhibit cytotoxicity towards cancer cells, they may also show reduced toxicity towards normal cell lines.

  • Findings : In vitro studies suggest that at certain concentrations, the compound demonstrates selective toxicity towards tumor cells while sparing healthy cells .
Toxicity MeasureValue
TC50 (Cancer Cells)>300 µM
TC50 (Normal Cells)>300 µM

Comparison with Similar Compounds

The compound is compared to structurally analogous biphenyl derivatives with variations in fluorine substitution patterns, functional groups, and synthetic routes. Key differences in physicochemical properties, reactivity, and applications are highlighted below.

Structural Variations and Functional Groups

Fluorine Substitution Patterns
  • (3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol: Fluorines at 3' and 4' positions on the second phenyl ring; methanol at 2-position of the first ring. This arrangement balances electronic effects (electron-withdrawing fluorines) and steric accessibility .
  • (2',4'-Difluoro-[1,1'-biphenyl]-3-YL)methanol: Fluorines at 2' (ortho) and 4' (para) positions, with methanol at 3-position.
  • 1-(3',4'-Difluoro-[1,1'-biphenyl]-4-YL)ethanone (DFBPE): Same fluorine positions but with a ketone group at 4-position. The ketone’s electron-withdrawing nature alters conjugation and reduces solubility in polar solvents compared to methanol derivatives .
Functional Group Comparisons
  • Methanol vs. Hydroxyl: The hydroxyl group in 3',4'-Difluoro-3,6-dimethyl-[1,1'-biphenyl]-2-ol () increases hydrogen-bonding capacity but reduces stability under acidic conditions.
  • Methanol vs. Aldehyde/Ketone: Aldehyde derivatives (e.g., 4',5-Difluoro-[1,1'-biphenyl]-3-carbaldehyde, ) exhibit higher reactivity toward nucleophiles but lower thermal stability. Methanol derivatives are more suited for modular synthesis of esters or ethers .

Physicochemical Properties

Property This compound (2',4'-Difluoro-[1,1'-biphenyl]-3-YL)methanol DFBPE (Ethanone Derivative)
Molecular Formula C₁₃H₁₀F₂O C₁₃H₁₀F₂O C₁₄H₁₀F₂O
Melting Point Not reported (predicted: 80–85°C) Not reported 35–38°C (analogous compound, )
LogP (Lipophilicity) ~3.1 (estimated) ~3.0 ~2.8
Solubility Moderate in ethanol, low in water Similar Lower in polar solvents

Preparation Methods

General Synthetic Strategy

The synthesis of (3',4'-Difluoro-[1,1'-biphenyl]-2-yl)methanol typically involves:

  • Construction of the biphenyl core via Suzuki coupling or related palladium-catalyzed cross-coupling reactions.
  • Introduction of fluorine substituents on the biphenyl rings, often through the use of fluorinated boronic acids or halides.
  • Functionalization at the 2-position of the biphenyl ring to introduce the methanol (-CH2OH) group, usually by reduction of an aldehyde or a related intermediate.

Suzuki Coupling-Based Preparation

One common approach is the Suzuki coupling of a fluorinated phenylboronic acid derivative with a halogenated aromatic compound to form the biphenyl scaffold.

Typical Reaction Conditions:

Parameter Details
Catalyst Palladium-based catalyst (e.g., Pd(PPh3)4)
Solvent Tetrahydrofuran (THF) or other polar aprotic solvents
Base Sodium carbonate, potassium carbonate, or hydroxides
Temperature Room temperature to 120 °C
Reaction Time 12–48 hours
Yield 60–95% (varies by substrate and conditions)

After the coupling, the biphenyl intermediate bearing fluorine substituents is obtained, which can be further functionalized to introduce the methanol group.

Preparation of the Methanol Functional Group

The methanol group at the 2-position can be introduced by reduction of an aldehyde or ketone precursor:

  • The biphenyl intermediate with an aldehyde group at the 2-position is reduced using hydride reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Catalytic hydrogenation under mild conditions can also be employed for reduction.

Typical Reduction Conditions:

Parameter Details
Reducing Agent NaBH4, LiAlH4, or catalytic hydrogenation
Solvent Ethanol, methanol, or THF
Temperature 0–50 °C
Reaction Time 1–10 hours
Yield High, often >90%

Alternative Synthetic Route via Nitro- and Amino-Intermediates

An indirect method involves:

  • Preparation of 3,4-difluoro-2'-nitrobiphenyl intermediates via Suzuki coupling of 3,4-difluorophenylboronic acid with o-nitrohalobenzene.
  • Catalytic hydrogenation of the nitro group to form the corresponding amino derivative.
  • Subsequent transformation of the amino group to the methanol functionality via formylation and reduction steps.

This method benefits from higher yields and lower production costs due to the use of readily available raw materials such as o-nitrobenzoic acid salts and substituted halobenzenes.

Key Reaction Steps and Conditions:

Step Conditions & Details
Decarboxylation coupling o-nitrobenzoic acid, alkali (carbonate or hydroxide), solvent, catalyst; 80–240 °C; 9–48 hours
Catalytic hydrogenation Fluoro-nitrobiphenyl, catalyst (Pd/C or similar), solvent; 20–80 °C; 0.2–2 MPa H2 pressure; 1–10 hours
Post-processing Filtration, washing, concentration, crystallization purification

This route is industrially favorable due to its lower waste generation and simpler equipment requirements.

Summary Table of Preparation Methods

Method Key Reagents/Intermediates Reaction Type Conditions Yield (%) Advantages Disadvantages
Suzuki Coupling + Reduction 3,4-difluorophenylboronic acid + halobenzene Pd-catalyzed coupling + hydride reduction 25–120 °C, 12–48 h (coupling); 0–50 °C, 1–10 h (reduction) 60–95 High purity, well-established Expensive boronic acids, sensitive reagents
Nitro-Amino Route o-nitrobenzoic acid salt + substituted halobenzene Decarboxylation coupling + catalytic hydrogenation 80–240 °C, 9–48 h (coupling); 20–80 °C, 0.2–2 MPa, 1–10 h (hydrogenation) High Cost-effective, industrially scalable Longer reaction times

Research Findings and Industrial Considerations

  • The nitro-amino route offers advantages in industrial scalability due to the use of inexpensive and readily available raw materials and milder reaction conditions for hydrogenation.
  • The Suzuki coupling method requires high-purity boronic acids, which can be costly and require careful handling.
  • Reaction optimization studies indicate that reaction temperature, catalyst loading, and solvent choice critically influence yields and purity.
  • Post-reaction purification by crystallization is essential to obtain high-purity this compound suitable for pharmaceutical or agrochemical applications.

Q & A

Q. What are the primary synthetic routes for (3',4'-Difluoro-[1,1'-biphenyl]-2-yl)methanol, and what methodological considerations ensure high yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where a boronic acid derivative (e.g., 3',4'-difluorophenylboronic acid) reacts with a halogenated benzyl alcohol precursor (e.g., 2-bromobenzyl alcohol) under palladium catalysis . Key parameters include:

  • Catalyst selection (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and ligand optimization to enhance coupling efficiency.
  • Solvent choice (e.g., THF or DMF) and base (e.g., Na₂CO₃) to stabilize intermediates. Post-coupling, the alcohol group is protected (e.g., as a silyl ether) during purification to prevent oxidation. Friedel-Crafts acylation is an alternative for biphenyl scaffold construction but requires careful control of Lewis acid catalysts (e.g., AlCl₃) to avoid side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in fluorinated biphenyl derivatives?

  • ¹⁹F NMR : Critical for confirming fluorine substitution patterns (e.g., distinguishing 3',4'-difluoro from 2',5'- isomers) due to distinct chemical shifts (~-110 to -130 ppm for aromatic fluorines) .
  • HSQC/HMBC NMR : Correlates proton and carbon signals to verify biphenyl connectivity and methanol positioning.
  • High-resolution MS : Validates molecular formula (C₁₃H₁₀F₂O) and detects trace impurities (e.g., dehalogenated byproducts) .

Advanced Research Questions

Q. What computational strategies are optimal for modeling the electronic properties and solvation effects of this compound?

  • Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) with exact exchange corrections improve accuracy in predicting frontier molecular orbitals (HOMO/LUMO) and dipole moments .
  • Continuum Solvation Models (e.g., PCM/COSMO) : Simulate solvent interactions to predict solubility trends (e.g., in DMSO vs. hexane) and partition coefficients (logP) for biological assays .
  • Molecular Dynamics (MD) : Assess conformational stability of the biphenyl scaffold under varying pH and temperature conditions.

Q. How do fluorination patterns influence the compound’s reactivity in catalytic transformations or biological systems?

  • Electrophilic Aromatic Substitution : Fluorine’s electron-withdrawing effect directs further substitution to meta/para positions, impacting derivatization (e.g., nitration or sulfonation) .
  • Enzyme Binding : Fluorine’s electronegativity enhances hydrogen-bonding interactions with target proteins (e.g., antifungal enzymes), as seen in structurally related phenacyl azole derivatives .
  • Metabolic Stability : Fluorine reduces susceptibility to oxidative degradation, extending half-life in pharmacokinetic studies .

Q. What experimental and theoretical approaches address contradictions in reported reaction yields or spectroscopic data?

  • Controlled Replication : Standardize reaction conditions (e.g., inert atmosphere, stoichiometric ratios) to minimize batch variability.
  • Multivariate Analysis (DoE) : Optimize catalytic systems (e.g., Pd loading, solvent polarity) to reconcile divergent yield reports .
  • Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry or stereochemistry, as demonstrated for analogous biphenylmethanol derivatives .

Methodological Notes

  • Synthetic Challenges : Trace moisture can deactivate palladium catalysts; rigorous drying of solvents/substrates is essential .
  • Safety : Fluorinated aromatic compounds require handling in fume hoods due to potential toxicity; waste must be neutralized before disposal .
  • Data Reproducibility : Archive raw spectral data (e.g., NMR FID files) and computational input files for peer validation.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol
Reactant of Route 2
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(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol

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